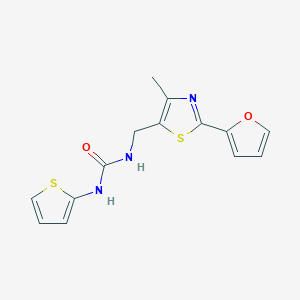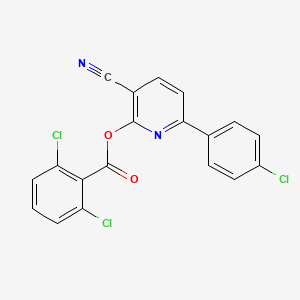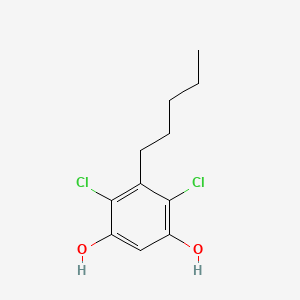
1-(2-Methoxyethyl)-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be related to 2-Methoxyethyl acrylate , which is a clear colorless liquid with a sharp musty odor . It is sensitive to heat and light and is incompatible with strong oxidizing agents and polymerization initiators .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, poly(2-methoxyethyl acrylate)-based polyurethane was synthesized by reversible addition–fragmentation chain transfer (RAFT) and poly-addition . Another method involved the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .Molecular Structure Analysis
The molecular structure of related compounds has been studied using methods such as small-angle and wide-angle X-ray scattering (SAXS, WAXS) .Chemical Reactions Analysis
The chemical reactions of related compounds involve various processes. For example, the reaction of 2-methoxyethyl acrylate with other compounds was studied .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, the glass transition temperature (Tg) of PMEA is found to be around 30 1C . Another compound, 2-METHOXY-1-METHYLETHYL ACETATE (PGMA), has a melting point of -76°C and a boiling point of 146°C .Aplicaciones Científicas De Investigación
Hydrogel Applications
Hydrogels play a crucial role in various fields, including drug delivery, tissue engineering, and wound healing. While not directly related to the compound, understanding its properties could inform the design of synthetic hydrogels. These hydrogels can be tailored to specific applications, such as controlled drug release, wound dressings, and tissue scaffolds. Researchers explore molecular weight tuning and modifications to enhance properties like mechanical strength, biocompatibility, and longevity .
Dental Denture Resins
Poly(2-methoxyethyl acrylate) (PMEA) resins have been investigated for dental applications. PMEA-1 resin exhibits favorable mechanical properties, aesthetics, and biocompatibility, meeting the material requirements for clinical dental denture resins. Additionally, it effectively reduces biofilm formation by bacteria such as Streptococcus mutans and Candida albicans. The compound’s properties make it a promising candidate for dental prosthetics .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methoxyethyl)imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-5-4-9-3-2-8-6(9)7/h2-3H,4-5H2,1H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVJDXLZTXZOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1H-imidazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2645784.png)
![2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2645785.png)

![3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2645789.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645792.png)
![Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2645793.png)
![6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2645794.png)




![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2645803.png)
